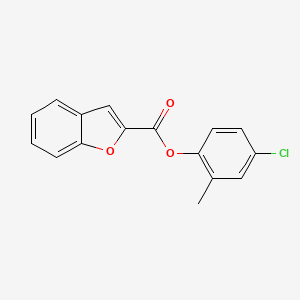![molecular formula C20H22N4O3 B5547326 6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinolinone compounds involves multi-step reactions starting from basic materials such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate, leading to compounds with potential industrial applications due to improved procedures that enhance yields and reduce costs (Xiao-kai, 2013). Furthermore, large-scale synthesis methods have been developed for similar compounds, highlighting the feasibility for pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
Structural elucidation techniques, including IR, GC-MS, and NMR, play a crucial role in confirming the configurations of synthesized compounds. For example, studies on related compounds have provided insights into their molecular structures, aiding in the understanding of their chemical behavior (Qian-yi, 2011).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cyclization, methylation, and nitrification, leading to the formation of structurally diverse compounds with different chemical and pharmacological properties (Nandwana, Dhiman, Saini, Kumar, & Kumar, 2017). These reactions are crucial for developing new compounds with potential applications in medicinal chemistry and drug development.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the formulation and development of pharmaceutical compounds. Studies focusing on the synthesis and structural characterization provide valuable information on these aspects (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into similar compounds has focused on their synthesis and chemical properties. Xiao-kai et al. (2013) investigated the synthetic technology of a related compound, focusing on improving the procedure to reduce reaction steps, lower costs, and increase yield, making it suitable for industrial requirements (Xiao-kai, 2013). This research highlights the chemical engineering processes essential for creating complex quinolinone derivatives efficiently.
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological activities of quinolinone derivatives. For instance, Alabaster et al. (1989) synthesized and evaluated a series of quinolinone derivatives for cardiotonic activity, revealing that certain modifications could significantly enhance their inotropic activity, making them potent than existing treatments (Alabaster et al., 1989). This demonstrates the potential therapeutic applications of quinolinone derivatives in treating cardiovascular conditions.
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial potential of quinolinone-based compounds has been a significant area of research. Sirisoma et al. (2010) explored the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines, identifying several analogs with potencies approaching that of leading compounds in anticancer research (Sirisoma et al., 2010). Furthermore, Fujita et al. (1996) synthesized potential antibacterial quinolone derivatives, providing insights into the structural requirements for antibacterial efficacy (Fujita et al., 1996).
Orientations Futures
The future directions for research on “6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety profile and potential applications in various fields .
Propriétés
IUPAC Name |
6-methoxy-3-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-10-7-21-19(23)13-5-8-24(9-6-13)20(26)16-12-22-17-4-3-14(27-2)11-15(17)18(16)25/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOSXBZUJZYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)